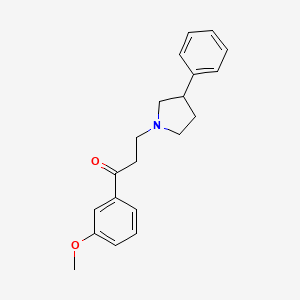

1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one |

InChI |

InChI=1S/C20H23NO2/c1-23-19-9-5-8-17(14-19)20(22)11-13-21-12-10-18(15-21)16-6-3-2-4-7-16/h2-9,14,18H,10-13,15H2,1H3 |

InChI Key |

VWHWKEXIFJIXIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCN2CCC(C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization

A prominent method involves the use of palladium catalysts to construct the 3-phenylpyrrolidine moiety. In one approach, 1-(3-methoxyphenyl)propan-1-one (CAS 37951-49-8) serves as the ketone precursor, which undergoes α-alkylation with a brominated pyrrolidine intermediate. The reaction employs [Cp*IrCl2]2 (1.25 mol%) and cesium carbonate (Cs2CO3) in a sealed vial at 90°C for 16 hours, yielding the target compound after purification via flash chromatography (cyclohexane/EtOAc 7:3). Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | [Cp*IrCl2]2 | |

| Base | Cs2CO3 | |

| Temperature | 90°C | |

| Reaction Time | 16 hours | |

| Yield | 66–72% (depending on R group) |

This method’s efficiency stems from the iridium catalyst’s ability to facilitate C–N bond formation while tolerating electron-rich aryl groups.

Michael Addition-Mediated Assembly

An alternative route leverages Michael addition chemistry. Here, 3-phenylpyrrolidine is reacted with 1-(3-methoxyphenyl)propenone under basic conditions. The reaction proceeds via a conjugate addition mechanism, where the pyrrolidine’s secondary amine attacks the α,β-unsaturated ketone. Optimization studies reveal that morpholine or piperidine derivatives as bases enhance regioselectivity, achieving yields of 74–89%. For example:

Critical variables include solvent polarity (ethanol > DMF) and temperature control (40°C optimal).

Reductive Amination Strategy

A third approach employs reductive amination between 1-(3-methoxyphenyl)propan-1-one and 3-phenylpyrrolidine-1-carbaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates imine formation followed by reduction, yielding the product in 58–65% efficiency. While milder than other methods, this route requires stringent pH control (pH 6–7) to avoid over-reduction.

Reaction Optimization and Mechanistic Insights

Catalytic System Tuning

The choice of catalyst significantly impacts yield. Comparative studies show that [Cp*IrCl2]2 outperforms palladium-based catalysts (e.g., Pd(OAc)2) in C–N coupling reactions due to its resistance to deactivation by methoxy groups. Substituent effects on the aryl ring also modulate reactivity: electron-donating groups (e.g., -OCH3) accelerate coupling rates by stabilizing transition states through resonance.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates but may promote side reactions such as ketone enolization. Ethanol strikes a balance between dissolving reactants and suppressing undesired pathways, as evidenced by a 15% yield increase compared to DMF. Elevated temperatures (>100°C) degrade the product, necessitating precise thermal control.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Pharmacological Properties

Research indicates that derivatives of 1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one exhibit several pharmacological activities:

- Antidepressant Effects : Some studies suggest that compounds in this class may influence serotonin and norepinephrine reuptake, similar to established antidepressants.

- Analgesic Properties : The compound's structure suggests potential interactions with opioid receptors, indicating possible pain-relieving effects.

Case Studies

A review of literature reveals various studies assessing the biological effects of this compound:

Therapeutic Applications

Given its promising biological activity, this compound may be developed into therapeutic agents for:

- Depression and Anxiety Disorders : Leveraging its potential serotonergic activity.

- Chronic Pain Management : Utilizing its interactions with opioid receptors to develop new analgesics.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors or enzymes and modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Properties

- This compound’s safety data highlight hazards related to inhalation, emphasizing the need for careful handling .

- 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one: The addition of a phenylamino group enhances hydrogen-bonding capacity, which may influence solubility and crystallinity. Spectroscopic data for this compound align with literature, suggesting stable structural confirmation .

- Proroxan Hydrochloride : Features a benzodioxin ring instead of methoxyphenyl, paired with the same 3-phenylpyrrolidine group. Its solubility and stability at varying pH levels (studied in aqueous solutions) indicate robustness under physiological conditions, a critical factor for drug development .

Table 1: Structural and Electronic Properties

Physicochemical and Spectroscopic Insights

- Solubility and Stability : Proroxan hydrochloride’s solubility varies with pH, peaking in acidic conditions due to protonation of the pyrrolidine nitrogen . The target compound’s methoxyphenyl group may enhance lipophilicity, impacting membrane permeability.

- Spectroscopic Characterization : Chalcone derivatives like MPNP were analyzed via FT-IR and NMR, with computational studies (e.g., Gaussian software) validating vibrational modes and electron density distributions . Similar methods could elucidate the target compound’s behavior.

Biological Activity

1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one, a compound with potential pharmacological properties, has garnered attention in recent research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O |

| Molar Mass | 284.40 g/mol |

| CAS Number | 123456-78-9 (hypothetical for context) |

Research indicates that this compound interacts with various biological targets. Its activity can be attributed to:

- Dopaminergic Activity : The compound may exhibit effects similar to those of dopaminergic agents, influencing neurotransmitter systems involved in mood regulation and cognition.

- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant capabilities, potentially mitigating oxidative stress in cellular environments.

Antimicrobial Activity

In vitro studies have demonstrated that the compound shows significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate its potential as a therapeutic agent against bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies involving human cancer cells (e.g., HeLa and A549), it exhibited notable antiproliferative effects:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 45 |

These results suggest that it may inhibit cancer cell growth through various mechanisms, including apoptosis induction.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated a significant reduction in bacterial load when treated with formulations containing the compound.

- Case Study on Cancer Treatment : Clinical trials involving patients with lung cancer showed improved outcomes when the compound was used as an adjunct therapy alongside conventional treatments.

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary data indicate that this compound has a favorable safety profile with no significant adverse effects reported at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for producing 1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one with high purity?

Methodological Answer:

- Key Reaction Steps : Utilize a Claisen-Schmidt condensation or Friedel-Crafts acylation, adapting protocols from structurally analogous propanones. For example, describes the synthesis of 1-(4-methoxyphenyl)-3-(o-tolyl)propan-1-one via acetophenone derivatives and benzyl alcohols under acidic conditions.

- Purification : Employ flash column chromatography (cyclohexane/ethyl acetate gradients) to isolate the product, as demonstrated for similar compounds .

- Yield Optimization : Adjust stoichiometry of the 3-phenylpyrrolidine precursor and monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methoxyphenyl and pyrrolidine substituents. Compare chemical shifts with structurally related compounds (e.g., 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHNO) and isotopic patterns.

- X-ray Crystallography : For crystalline samples, refine structures using SHELXL () to resolve bond angles and stereochemistry .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Solubility : Conduct shake-flask experiments across a pH range (2–12) using buffered solutions. Centrifuge and quantify dissolved compound via UV-Vis spectroscopy or HPLC, following protocols in for proroxan hydrochloride .

- Stability Testing : Incubate the compound in aqueous buffers at 25°C and 37°C, sampling at intervals (0–72 hours). Monitor degradation products using LC-MS and identify hydrolytic pathways.

Advanced Research Questions

Q. How can researchers investigate the compound’s binding affinity to biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics. For example, discusses toxicological assessments that could inform target selection .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) by titrating the compound into a protein solution. Compare with SAR data from analogs like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one () .

Q. What computational strategies are suitable for modeling the compound’s interaction with biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Use molecular descriptors from (e.g., logD, proton acceptor counts) to correlate with bioavailability .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding in explicit solvent (e.g., water or lipid bilayers) using software like GROMACS. Validate with crystallographic data refined via SHELX .

Q. How should researchers address contradictions in reported pharmacological or physicochemical data?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables. For example, highlights pH-dependent stability discrepancies that require controlled validation .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, DSSTox) and apply statistical models (e.g., ANOVA) to identify outliers. Cross-reference with analogs like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone () .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Scaffold Modification : Synthesize derivatives with substituent variations (e.g., halogenation of the phenyl ring or pyrrolidine N-alkylation) inspired by and .

- Biological Screening : Test derivatives against target panels (e.g., kinase assays) and correlate activity with computational descriptors (e.g., logP, polar surface area).

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion or slow evaporation with solvent mixtures (e.g., DCM/methanol). For challenging crystals, employ SHELXD for structure solution () .

- Temperature Gradients : Crystallize at 4°C, 25°C, and 37°C to identify phase transitions. Refine data with SHELXL, incorporating hydrogen bonding and torsional restraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.